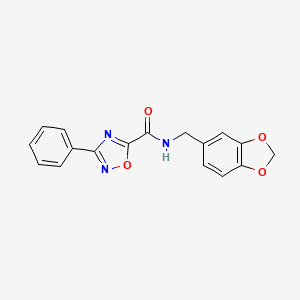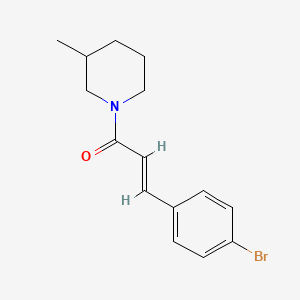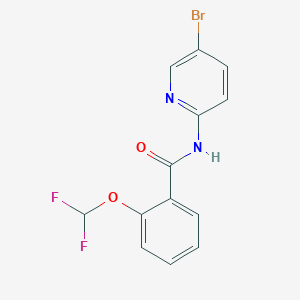
1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea is an organic compound characterized by the presence of fluoro and methyl groups on its phenyl rings
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 4-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s observed biological activities.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea: This compound has a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological activity.
1-(3-Fluoro-4-methylphenyl)-3-(4-chlorophenyl)urea: The presence of a chloro group on the second phenyl ring can also influence the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H15FN2O/c1-10-3-6-12(7-4-10)17-15(19)18-13-8-5-11(2)14(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
DRJJCAAVHWGQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10955371.png)

![ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate](/img/structure/B10955385.png)

![(2E,2'E)-N,N'-(2,5-dimethoxybenzene-1,4-diyl)bis{2-[2-(4-butylphenyl)hydrazinylidene]-3-oxobutanamide}](/img/structure/B10955396.png)
![(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone](/img/structure/B10955401.png)
![4-bromo-1-methyl-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B10955413.png)
![4-iodo-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955419.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955425.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide](/img/structure/B10955435.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955455.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955468.png)
![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10955479.png)
